

# A Comparative Meta-Analysis of AZD-3199 Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**AZD-3199**, an inhaled ultra-long-acting β2-adrenergic receptor agonist (uLABA), was investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Despite its promising preclinical profile, the clinical development of **AZD-3199** was ultimately discontinued.[1] This guide provides a meta-summary of the available clinical trial data, comparing its performance with other alternatives and detailing the experimental protocols employed during its evaluation.

## **Data Presentation**

The following tables summarize the quantitative outcomes from key clinical trials involving **AZD-3199**.

Table 1: Efficacy of AZD-3199 in Chronic Obstructive Pulmonary Disease (COPD)



| Treatment<br>Group | Dose         | N                                                        | Primary Outcome: Change from Baseline in FEV1 (0-4 hours, mL) | Secondary Outcome: Change from Baseline in FEV1 (24-26 hours, mL) |
|--------------------|--------------|----------------------------------------------------------|---------------------------------------------------------------|-------------------------------------------------------------------|
| AZD-3199           | 200 mcg q.d. | 329 (total)                                              | 106-171<br>(statistically<br>significant vs.<br>placebo)      | 96.5-110<br>(statistically<br>significant vs.<br>placebo)         |
| AZD-3199           | 400 mcg q.d. | 106-171<br>(statistically<br>significant vs.<br>placebo) | 96.5-110<br>(statistically<br>significant vs.<br>placebo)     |                                                                   |
| AZD-3199           | 800 mcg q.d. | 106-171<br>(statistically<br>significant vs.<br>placebo) | 96.5-110<br>(statistically<br>significant vs.<br>placebo)     | _                                                                 |
| Formoterol         | 9 mcg b.i.d. | Statistically significant vs. placebo                    | Not statistically significant vs. placebo                     | _                                                                 |
| Placebo            | -            | -                                                        | -                                                             | _                                                                 |
| FEV1: Forced       |              |                                                          |                                                               |                                                                   |

Expiratory
Volume in 1
second. Data
from a 4-week,
randomized,
double-blind,
parallel-group

phase II trial

(NCT00929708).

[2]



Table 2: Pharmacokinetic Profile of AZD-3199

| Population                               | Dose Range                              | Time to Maximum Plasma Concentration (Tmax) | Terminal Half-<br>Life | Key Findings                                                                     |
|------------------------------------------|-----------------------------------------|---------------------------------------------|------------------------|----------------------------------------------------------------------------------|
| Healthy<br>Caucasian Males               | 5-3200 μg<br>(single<br>ascending dose) | Within 30<br>minutes                        | Up to 142 hours        | Linear<br>pharmacokinetic<br>s.[3]                                               |
| Healthy<br>Caucasian &<br>Japanese Males | Multiple<br>ascending doses             | Within 30<br>minutes                        | -                      | Time-<br>independent<br>pharmacokinetic<br>s.[3]                                 |
| Asthma Patients                          | 120-1920 μg<br>(single dose)            | Within 30<br>minutes                        | -                      | Systemic<br>availability<br>similar to healthy<br>subjects.[3]                   |
| COPD Patients                            | -                                       | Within 30<br>minutes                        | -                      | Lower systemic availability compared to healthy subjects and asthma patients.[3] |

## **Experimental Protocols**

Phase II COPD Efficacy and Safety Study (NCT00929708)

- Objective: To investigate the efficacy, safety, and tolerability of a 4-week treatment with AZD 3199 in patients with moderate to severe COPD.[4][5]
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[2]



- Participants: 329 adults with a diagnosis of moderate to severe COPD.[2] Inclusion criteria included being a current or ex-smoker with a history of at least 10 pack-years.[5]
- Interventions:
  - AZD-3199 administered via Turbuhaler® at doses of 200, 400, or 800 mcg once daily (q.d.).[2]
  - Formoterol (active comparator) administered at 9 mcg twice daily (b.i.d.).[2]
  - Placebo.
- Outcome Measures:
  - Primary: Change from baseline in Forced Expiratory Volume in 1 second (FEV1) over 0-4 hours post-dose after 4 weeks of treatment.[2]
  - Secondary: Change from baseline in FEV1 at 24-26 hours post-dose, COPD symptom scores, and safety and tolerability assessments.[2]

Phase IIa Asthma Pharmacokinetics and Pharmacodynamics Study (NCT01348139)

- Objective: To evaluate the pharmacokinetics and pharmacodynamics of different dry powder inhalation formulations of AZD-3199 compared to AZD-3199 administered via a standard Turbuhaler™ inhaler in patients with asthma.[6]
- Study Design: A randomized, double-blind, double-dummy, placebo-controlled, multicenter, 6-way crossover, single-dose study.[6][7]
- Participants: Patients with a diagnosis of asthma.[6]
- Interventions: Various formulations and doses of AZD-3199, with formoterol and placebo as comparators.[6][7]
- Outcome Measures:
  - Bronchodilation was evaluated by maximum (Emax) and average 22–26 h (E22–26)
     FEV1.[6]



- Systemic effects were assessed by monitoring serum potassium, heart rate, and QTc interval.[6]
- Safety and tolerability were monitored through adverse events, clinical laboratory tests, and physical examinations.

## **Mandatory Visualization**



Click to download full resolution via product page

Caption: **AZD-3199** β2-Adrenergic Receptor Signaling Pathway.





Click to download full resolution via product page

Caption: Workflow for the Phase II COPD Clinical Trial (NCT00929708).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD 3199 AdisInsight [adisinsight.springer.com]
- 2. | BioWorld [bioworld.com]
- 3. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Efficacy of AZD3199 in Chronic Obstructive Pulmonary Disease (COPD) Patients [astrazenecaclinicaltrials.com]
- 6. AZD-3199 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. A Phase II, Double-Blind, Placebo-Controlled, Randomised, 6-Way Cross-Over, Single-Dose Study to Investigate the Local and Systemic Effects of 3 Doses of Inhaled AZD3199 (a beta-2-Agonist) Compared to Formoterol in Asthmatic Patients. - AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of AZD-3199 Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666216#a-meta-analysis-of-clinical-trial-outcomes-for-azd-3199]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com